An In-depth Technical Guide to the Synthesis and Characterization of Chloro(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamineruthenium(II)
An In-depth Technical Guide to the Synthesis and Characterization of Chloro(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamineruthenium(II)
This guide provides a comprehensive overview of the synthesis and characterization of Chlororuthenium(II), commonly referred to as RuCl(R,R)-FsDPEN. This organoruthenium complex is a highly efficient catalyst for asymmetric transfer hydrogenation reactions, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and thorough characterization data to support the effective application of this catalyst.
Introduction: The Significance of RuCl(R,R)-FsDPEN in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. RuCl(R,R)-FsDPEN belongs to a class of catalysts developed for asymmetric transfer hydrogenation (ATH), a process that utilizes a hydrogen source like isopropanol or formic acid to reduce prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity.
The catalytic prowess of RuCl(R,R)-FsDPEN stems from its well-defined molecular architecture. The ruthenium metal center, the chiral (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand, and the p-cymene arene ligand work in concert to create a highly effective and stereoselective catalytic environment. The electron-withdrawing pentafluorobenzenesulfonyl group on the FsDPEN ligand is believed to enhance the acidity of the N-H proton, which is a key feature in the catalytic cycle of transfer hydrogenation.
Synthesis of RuCl(R,R)-FsDPEN: A Two-Step Approach
The synthesis of RuCl(R,R)-FsDPEN is a sequential two-step process that begins with the preparation of the chiral FsDPEN ligand, followed by its reaction with the ruthenium precursor, dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2).
Caption: Synthetic workflow for RuCl(R,R)-FsDPEN.
Step 1: Synthesis of the (R,R)-FsDPEN Ligand
The synthesis of the chiral ligand, (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine, is a critical step that establishes the chiral environment of the final catalyst. The procedure involves the monosulfonylation of (1R,2R)-(+)-1,2-diphenylethylenediamine.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-(+)-1,2-diphenylethylenediamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of pentafluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled diamine solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R,R)-FsDPEN ligand.
Step 2: Synthesis of RuCl(R,R)-FsDPEN
The final step in the synthesis is the formation of the monomeric RuCl(R,R)-FsDPEN complex from the prepared ligand and the ruthenium dimer precursor. This reaction involves the cleavage of the chloride bridges in the ruthenium dimer by the chiral FsDPEN ligand.
Experimental Protocol:
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2) (0.5 equivalents) and the (R,R)-FsDPEN ligand (1.05 equivalents) in anhydrous dichloromethane or methanol.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: The resulting solid is washed with a minimal amount of a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials and dried under vacuum to afford the RuCl(R,R)-FsDPEN complex as a powder. The product is typically a light yellow to brown powder.[3]
Characterization of RuCl(R,R)-FsDPEN
Thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
A summary of the key physical and chemical properties of RuCl(R,R)-FsDPEN is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₈ClF₅N₂O₂RuS | [4] |
| Molecular Weight | 712.14 g/mol | [4] |
| CAS Number | 1026995-71-0 | [4] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 238-244 °C | [4] |
| Optical Activity | [α]²⁵/D −16°, c = 0.1 in chloroform | [4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the complex in solution.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the p-cymene ligand, the FsDPEN ligand, and the chiral backbone. The aromatic protons of the p-cymene ring become diastereotopic upon coordination to the ruthenium center, typically appearing as distinct doublets. The protons of the isopropyl group and the methyl group of the p-cymene ligand also show characteristic resonances.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the pentafluorobenzenesulfonyl group. It will typically show three distinct resonances corresponding to the ortho, meta, and para fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the complex.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complex. The isotopic pattern of the molecular ion peak is a key diagnostic feature due to the characteristic distribution of ruthenium isotopes.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the complex, confirming the coordination geometry around the ruthenium center and the stereochemistry of the chiral ligand. For the related precursor, [RuCl₂(p-cymene)]₂, X-ray diffraction has confirmed its dimeric structure with two bridging chloride ligands.
Applications in Asymmetric Synthesis
RuCl(R,R)-FsDPEN is a highly effective catalyst for the asymmetric transfer hydrogenation of a wide range of prochiral ketones and imines. This reaction is a key step in the synthesis of numerous chiral building blocks for the pharmaceutical and fine chemical industries. The catalyst typically exhibits high activity and enantioselectivity under mild reaction conditions.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
The catalytic cycle is generally believed to involve the in-situ formation of a ruthenium hydride species, which then delivers a hydride to the coordinated prochiral substrate in a stereoselective manner.
Handling and Safety Precautions
Organoruthenium complexes, including RuCl(R,R)-FsDPEN, should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is a powder and should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
RuCl(R,R)-FsDPEN is a valuable and highly efficient catalyst for asymmetric transfer hydrogenation. Its synthesis, while requiring careful execution, is straightforward and yields a robust catalyst for the production of enantiomerically enriched alcohols and amines. The detailed characterization data and protocols provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their synthetic endeavors, contributing to advancements in drug discovery and development.
References
-
1 H NMR spectrum of the mixture [(η 6 -p-cymene)- RuCl 2 ] 2 /His... ResearchGate. [Link]
-
RuCl, | 708704-100MG. Scientific Laboratory Supplies. [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]
-
p-Cymene Based Ruthenium Complexes as Catalysts. ULisboa. [Link]
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. MDPI. [Link]
-
p-Cymene Complexes of Ruthenium(II) as Antitumor Agents. PubMed Central. [Link]
-
Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4, (X = Cl, Br, I). MDPI. [Link]
-
Diphenylethylenediamine. Wikipedia. [Link]
-
Cas 35132-20-8,(1R,2R)-(+)-1,2-Diphenylethylenediamine. lookchem. [Link]
-
RuCl(p-cymene)[(R,R)-Ts-DPEN]. Global Precious Metal Catalysts. [Link]
-
RuCl. Xinxiang Runyu Material Co., Ltd.. [Link]
-
safety and handling guidelines for temperature-sensitive metal catalyst utilization. linkedin. [Link]
-
RuCl. AMERICAN ELEMENTS. [Link]
-
Dichloro(η-p-cymene)(P,P-diphenyl-N-propyl-phosphinous amide-κP)ruthenium(II). ResearchGate. [Link]
-
Microwave Assisted [RuCl2(p-cymene)2]2 Catalyzed Regioselective Endo-Tandem Cyclization Involving I. ResearchGate. [Link]
Sources
- 1. RuCl[(R,R)-FsDPEN](p-cymene) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. runvmat.com [runvmat.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. RuCl[(R,R)-FsDPEN](p-シメン) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
